Structural Complexity and Lipophilicity: Fsp3 and LogP Comparisons for Drug Design
1-(Pyridin-2-yl)cyclopentanecarbaldehyde exhibits a fraction of sp3-hybridized carbons (Fsp3) of 0.455, indicating a balanced level of three-dimensional complexity compared to completely planar aromatic aldehydes . Its calculated LogP of 2.14 suggests moderate lipophilicity, which can be advantageous for membrane permeability in drug discovery programs . In contrast, simpler heterocyclic aldehydes like pyridine-2-carboxaldehyde (Fsp3 ≈ 0.0; LogP ≈ 0.5) or cyclopentanecarbaldehyde (Fsp3 ≈ 0.83; LogP ≈ 1.5) present either too little or too much sp3 character and different lipophilicity profiles, potentially impacting downstream ADME properties of derived compounds.
| Evidence Dimension | Fsp3 (fraction of sp3-hybridized carbons) and LogP (partition coefficient) |
|---|---|
| Target Compound Data | Fsp3 = 0.455; LogP = 2.14 |
| Comparator Or Baseline | Pyridine-2-carboxaldehyde (Fsp3 ~0.0; LogP ~0.5); Cyclopentanecarbaldehyde (Fsp3 ~0.83; LogP ~1.5) |
| Quantified Difference | Fsp3: 0.455 vs ~0.0 (pyridine-2-carboxaldehyde) and ~0.83 (cyclopentanecarbaldehyde); LogP: 2.14 vs ~0.5 (pyridine-2-carboxaldehyde) and ~1.5 (cyclopentanecarbaldehyde) |
| Conditions | Calculated physicochemical parameters based on molecular structure |
Why This Matters
Selecting a building block with an optimal Fsp3 and LogP profile can improve the drug-likeness and success rates of lead optimization campaigns.
